molecular formula C6H11NOS B2458443 2-Ethylthiomorpholin-3-one CAS No. 69226-15-9

2-Ethylthiomorpholin-3-one

Cat. No.: B2458443
CAS No.: 69226-15-9
M. Wt: 145.22
InChI Key: SEVPHUUDEVATHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylthiomorpholin-3-one is a heterocyclic compound with the molecular formula C₆H₁₁NOS It is characterized by a morpholine ring substituted with an ethyl group and a thioketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiomorpholin-3-one typically involves the reaction of morpholine with ethyl halides in the presence of a base, followed by thiolation. One common method is:

    Alkylation: Morpholine reacts with ethyl bromide in the presence of a base such as sodium hydroxide to form 2-ethylmorpholine.

    Thiolation: The 2-ethylmorpholine is then treated with a thiolating agent like Lawesson’s reagent or phosphorus pentasulfide to introduce the thioketone group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The thioketone group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioketone group can be reduced to a thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Ethylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Ethylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thioketone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular processes involving oxidative stress.

Comparison with Similar Compounds

    2-Methylthiomorpholin-3-one: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylthiomorpholin-3-one: Similar structure but with a propyl group instead of an ethyl group.

    2-Butylthiomorpholin-3-one: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 2-Ethylthiomorpholin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile scaffold for further functionalization and optimization in drug design and material science.

Properties

IUPAC Name

2-ethylthiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-2-5-6(8)7-3-4-9-5/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVPHUUDEVATHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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